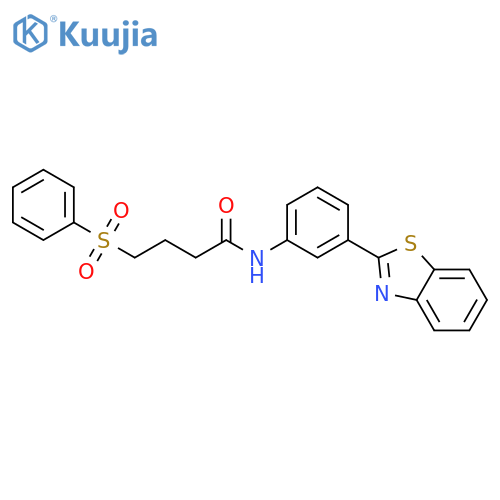Cas no 942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide)

942003-49-8 structure
商品名:4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide
CAS番号:942003-49-8
MF:C23H20N2O3S2
メガワット:436.546503067017
CID:5503434
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide
- 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide
-
- インチ: 1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26)
- InChIKey: ORUIPBDSJFTEQW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CC=C3S2)=C1)(=O)CCCS(C1=CC=CC=C1)(=O)=O
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2814-0473-25mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-100mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-5μmol |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-1mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-75mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-30mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-2mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-4mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-50mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2814-0473-10μmol |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
